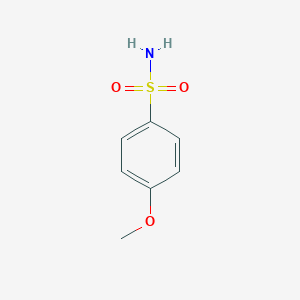

4-Methoxybenzenesulfonamide

概要

説明

4-Methoxybenzenesulfonamide (C₇H₉NO₃S) is a sulfonamide derivative characterized by a methoxy (-OCH₃) group at the para position of the benzene ring attached to a sulfonamide (-SO₂NH₂) moiety. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing antimicrobial, antiviral, and antitumor agents. Its synthesis typically involves the reaction of 4-methoxybenzenesulfonyl chloride with amines under basic conditions, as demonstrated in the preparation of N-(3,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide and other derivatives . The methoxy group enhances electron density in the aromatic ring, influencing reactivity and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are vital for biological activity and crystallographic stability .

準備方法

Synthesis Methodologies

Oximation and Chlorination of 4-Methoxybenzaldehyde

A widely cited method involves the conversion of 4-methoxybenzaldehyde to 4-methoxybenzonitrile, followed by sulfonamide formation. In a representative protocol , 4-methoxybenzaldehyde (67.5 g, 500 mmol) is reacted with oxammonium hydrochloride (45.2 g, 650 mmol) in dichloromethane (700 mL) under triethylamine catalysis (75.8 g, 750 mmol). The oximation step proceeds at 25–35°C for 3–8 hours, yielding an intermediate oxime. Subsequent treatment with thionyl chloride (119.0 g, 1,000 mmol) at 0–15°C facilitates chlorination, producing 4-methoxybenzonitrile with a yield of 92.2–92.8% . The final sulfonamide is obtained via hydrolysis or ammonolysis, though specific details require further optimization based on downstream applications.

Chlorosulfonation of Amide Intermediates

A patent by US20080319225A1 outlines a chlorosulfonation strategy for synthesizing 4-methoxybenzenesulfonamide derivatives. Starting from N-{(1R)-2-[3-(aminosulfonyl)-4-methoxyphenyl]-1-methylethyl}acetamide, chlorosulfonic acid is introduced in dichloromethane at –30 to +30°C. The reaction mixture is quenched in an ice-ammonia solution, directly yielding the sulfonamide after neutralization with sodium hydroxide (pH 8–9) . This method emphasizes the importance of temperature control to minimize byproducts, achieving diastereomeric purity below 0.4% after acetone recrystallization.

Aryldiazonium Salt Approach

The Royal Society of Chemistry’s protocols describe a diazotization route using 4-methoxybenzenediazonium salts. In a typical procedure, the diazonium salt (1.25 mmol) is treated with sodium azide (0.5 mmol), triphenylphosphine (0.6 mmol), and sodium dithionite (1.0 mmol) in acetonitrile-water (1:2) at 80°C for 12 hours. This one-pot reaction affords this compound in 91% yield after column chromatography (PE/EA = 4:1) . The method’s scalability is enhanced by tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, which improves interfacial reactivity.

Optimization and Purification Strategies

Reaction Temperature and Time

Extended stirring times (8 hours vs. 3 hours) in the oximation step show negligible impact on yield (92.2% vs. 92.8%), suggesting robustness against minor process variations. Conversely, the aryldiazonium salt method demands precise temperature control at 80°C to prevent decomposition of reactive intermediates.

Catalysis and Solvent Selection

Triethylamine in dichloromethane effectively neutralizes HCl generated during chlorination, preventing side reactions. TBAB in acetonitrile-water facilitates biphasic reactions, enhancing reagent mixing and reducing reaction time.

Purification Techniques

Recrystallization from acetone is critical for achieving diastereomeric purity below 0.4%, essential for pharmaceutical applications. Column chromatography (PE/EA) remains the gold standard for isolating sulfonamides from polar byproducts.

化学反応の分析

Types of Reactions: 4-Methoxybenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding sulfone derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used.

Major Products Formed:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted sulfonamides.

科学的研究の応用

Pharmacological Applications

4-Methoxybenzenesulfonamide has been studied for its potential pharmacological properties, particularly as an antibacterial and anticancer agent.

- Antibacterial Activity : Sulfonamides, including this compound, have been shown to possess antibacterial properties. Research indicates that compounds containing the sulfonamide moiety can inhibit bacterial growth, making them valuable in developing new antibiotics .

- Anticancer Research : Several studies have highlighted the compound's role in cancer treatment. For instance, derivatives of this compound have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. Notably, N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide was shown to exert significant antiproliferative effects on ovarian cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis.

- Synthesis of Other Compounds : It is utilized in the preparation of various sulfonamide derivatives and ligands. For example, it can undergo polyaddition with vinyloxiranes in the presence of palladium catalysts to form new polymeric materials . Additionally, it is involved in synthesizing S,S-dimethyl-N-p-methoxybenzenesulfonylsulfilimine, which has implications in medicinal chemistry.

- Ligand Development : This compound has been explored as a ligand for generating novel bis-tetrahydrofuran-based HIV protease inhibitors, showcasing its significance in antiviral drug development .

Table 1: Summary of Key Studies Involving this compound

作用機序

The mechanism of action of 4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, in the context of HIV protease inhibitors, it acts as a ligand that binds to the active site of the enzyme, inhibiting its activity. This binding prevents the cleavage of viral polyproteins, thereby inhibiting viral replication .

類似化合物との比較

Structural and Crystallographic Features

The methoxy group significantly impacts molecular packing and interactions:

| Compound | Crystal System | Space Group | Key Interactions |

|---|---|---|---|

| N-(4-Methylphenyl)-4-methoxy | Monoclinic | P2₁/c | N–H···O hydrogen bonds, π-π stacking |

| N-(4-Fluorophenyl)-4-methoxy | Monoclinic | P2₁/c | C–F···π interactions, N–H···O bonds |

| N-Phenyl-4-methoxy | Orthorhombic | Pbca | Dimers via N–H···O hydrogen bonds |

The orthorhombic system of N-phenyl-4-methoxybenzenesulfonamide (III) contrasts with the monoclinic systems of its 4-methyl and 4-fluoro analogs, highlighting substituent-driven polymorphism . Additionally, the sulfonamide NH group in 4-methoxybenzenesulfonamide participates in hydrogen bonding (e.g., in Schiff base complexes), which is absent in its metal-coordinated derivatives .

生物活性

4-Methoxybenzenesulfonamide, also known as p-methoxybenzenesulfonamide, is an aromatic sulfonamide compound with notable biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Synthesis

This compound can be synthesized through various methods, including the reaction of 4-methoxybenzenesulfonyl chloride with amines. Characterization techniques such as NMR and IR spectroscopy are commonly employed to confirm the structure of the synthesized compounds .

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. In a study assessing several sulfonamide derivatives, it was found that this compound showed promising activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains were reported, indicating that this compound could be effective against resistant bacterial strains .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.15 |

| Escherichia coli | 0.20 |

| Pseudomonas aeruginosa | 0.30 |

| Bacillus subtilis | 0.10 |

Anticancer Activity

This compound has also been evaluated for its anticancer properties. It has shown broad-spectrum antiproliferative activity against various cancer cell lines, including leukemia and solid tumors. In vitro studies indicated that the compound could induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Case Study: Antiproliferative Effects

In a study involving multiple cancer cell lines, including CCRF-CEM (leukemia) and MDA-MB-435 (melanoma), this compound exhibited significant cytotoxicity with GI50 values comparable to established anticancer drugs . The following table summarizes the growth inhibition observed:

Table 2: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | GI50 (µM) | Comparison Drug | GI50 (µM) |

|---|---|---|---|

| CCRF-CEM | 2.09 | Bendamustine | 60 |

| MDA-MB-435 | 1.80 | Chlorambucil | 52 |

| HCT-116 | 0.67 | Erlotinib | 0.42 |

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Tubulin Polymerization : Studies have shown that this compound disrupts microtubule formation, which is critical for cell division .

- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, preventing their proliferation .

- Antivascular Effects : It inhibits endothelial cell migration and tube formation, contributing to its antitumor effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Methoxybenzenesulfonamide, and how are the products characterized?

- Methodology : Synthesis typically begins with sulfonylation of 4-methoxyaniline using benzenesulfonyl chloride under basic conditions (e.g., aqueous NaOH). Key steps include refluxing in aprotic solvents (e.g., THF or DCM) and purification via recrystallization. Characterization involves 1H/13C NMR (to confirm sulfonamide linkage and methoxy group), FT-IR (for S=O and N-H stretches), and mass spectrometry (to verify molecular ion peaks). For derivatives, substituent-specific reagents (e.g., allyl or ethoxy groups) are introduced post-synthesis .

Q. How is the crystal structure of this compound derivatives determined using X-ray diffraction?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is employed. Crystals are mounted on a diffractometer (e.g., Bruker APEX-II) with MoKα radiation (λ = 0.71073 Å). Data collection involves φ and ω scans, followed by integration (via SAINT) and absorption correction (SADABS). Structure solution uses direct methods (SHELXS/SHELXD), and refinement (SHELXL) optimizes anisotropic displacement parameters. Hydrogen-bonding networks (e.g., N–H···N/O interactions) are analyzed using WinGX/ORTEP .

Advanced Research Questions

Q. What electrochemical properties does this compound exhibit, and how are they analyzed experimentally?

- Methodology : Cyclic voltammetry (CV) in CH₂Cl₂ with 0.1 M NBu₄PF₆ as supporting electrolyte. A three-electrode setup (glassy carbon working electrode, Ag reference, Pt counter) is used at 0.1 V/s scan rate. The compound shows quasi-reversible redox behavior, with oxidation potentials influenced by proton-coupled electron transfer (PCET). Stern-Volmer plots quantify quenching efficiencies of excited states in photochemical studies .

Q. How can researchers evaluate the antitumor mechanisms of this compound derivatives in cancer cell lines?

- Methodology :

- Cell-based assays : Use a panel of 39 human cancer cell lines (e.g., NCI-60) for cytotoxicity profiling via COMPARE analysis.

- Gene expression profiling : High-density oligonucleotide microarrays (e.g., Affymetrix) identify differentially expressed genes (e.g., tubulin polymerization inhibitors vs. cell cycle disruptors).

- Flow cytometry : Assess cell cycle phase distribution (G1, S, G2/M) after treatment. Derivatives like E7010 disrupt microtubule dynamics, while E7070 induces G1/S arrest .

Q. What strategies resolve contradictions in crystallographic data for sulfonamide derivatives?

- Methodology :

- Cross-validation : Compare SCXRD data with spectroscopic (NMR, IR) and computational (DFT-optimized geometries) results.

- Twinning analysis : Use PLATON to detect twinning ratios in datasets with high Rint values.

- Disorder modeling : Refine split positions for disordered groups (e.g., allyl or ethoxy) with occupancy constraints.

- Hydrogen-bond validation : Ensure geometric consistency (e.g., D–H···A angles > 120°) using Mercury .

特性

IUPAC Name |

4-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFQEZBRFPAFEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150200 | |

| Record name | Benzenesulfonamide, p-methoxy- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1129-26-6 | |

| Record name | 4-Methoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1129-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxybenzenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, p-methoxy- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxybenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。